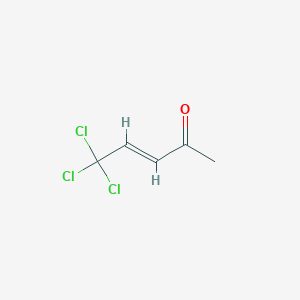

(3E)-5,5,5-Trichloro-3-penten-2-one

Description

Systematic Nomenclature and Stereochemical Assignment of (3E)-5,5,5-Trichloro-3-penten-2-one

The name this compound is derived using the systematic rules of IUPAC nomenclature, which precisely describes the molecule's structure.

Parent Chain : The longest carbon chain containing the principal functional group (ketone) has five carbons, hence the root "pent".

Functional Groups :

A ketone group is present at the second carbon position, indicated by "-2-one".

A carbon-carbon double bond is located starting at the third carbon, denoted by "-3-en".

Three chlorine atoms are attached to the fifth carbon, leading to the prefix "5,5,5-trichloro-".

Stereochemistry : The "(3E)" designation specifies the stereochemistry of the double bond between carbons 3 and 4. This is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

At carbon 3, the attached groups are the acetyl group (-COCH₃) and a hydrogen atom. The acetyl group has higher priority.

At carbon 4, the attached groups are the trichloromethyl group (-CCl₃) and a hydrogen atom. The trichloromethyl group has higher priority.

Since the two higher-priority groups are on opposite sides (entgegen) of the double bond, the configuration is assigned as (E).

The molecular formula of the compound is C₅H₅Cl₃O. lookchem.comchemspider.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅Cl₃O |

| Molecular Weight | 187.45 g/mol lookchem.comnih.gov |

| Exact Mass | 185.940598 Da lookchem.comnih.gov |

| CAS Number | 18402-89-6 lookchem.comchemicalbook.com |

| Canonical SMILES | CC(=O)C=CC(Cl)(Cl)Cl lookchem.com |

| Isomeric SMILES | CC(=O)/C=C/C(Cl)(Cl)Cl lookchem.com |

Historical Development of Synthetic Approaches to this compound

The synthesis of this compound has been approached through various methods, reflecting the general development of organic synthesis techniques for creating functionalized molecules.

One documented synthetic route involves the reaction of chloral (B1216628) with 1-phenylbutan-1,3-dione in the presence of potassium carbonate in tetrahydrofuran (B95107) at room temperature for 16 hours. lookchem.com Another reported method involves a multi-step reaction sequence utilizing zinc and acetic acid. lookchem.com

A more recent study from 2021 reports the preparation of (E)-5,5,5-trichloropent-3-en-2-one in an 83% yield following a previously established literature procedure, although the specifics of that original procedure are not detailed in the paper. nih.gov The product was obtained as a yellow oil and its structure was confirmed using ¹H and ¹³C NMR spectroscopy. nih.gov

Table 2: Reported Synthetic Routes for this compound

| Reactants | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chloral, 1-Phenylbutan-1,3-dione | Potassium carbonate; Tetrahydrofuran; 20°C; 16h | 39.0% | lookchem.com |

| Not specified | Multi-step reaction with Zinc and Acetic acid | Not specified | lookchem.com |

Evolution of Academic Research Interests in this compound

Academic research on this compound has primarily focused on its unique reactivity as a highly electrophilic species. The presence of two powerful electron-withdrawing groups, the acetyl (COMe) and trichloromethyl (CCl₃) groups, at opposite ends of the carbon-carbon double bond makes the molecule particularly susceptible to nucleophilic attack. nih.gov

A significant area of investigation involves the concept of "superelectrophilic activation". This strategy uses strong Brønsted or Lewis acids to protonate or coordinate with a basic center on an organic molecule, thereby generating a highly reactive cationic intermediate. nih.gov In the case of this compound, the carbonyl oxygen acts as the basic center.

Recent studies have explored the behavior of this compound in the presence of the Brønsted superacid, trifluoromethanesulfonic acid (CF₃SO₃H). nih.gov Experimental NMR data and theoretical DFT calculations have shown that in this acidic medium, the compound becomes O-protonated, forming the highly electrophilic cationic intermediate, Cl₃CCH=CHC(=OH⁺)Me. nih.gov

This reactive intermediate has been exploited in organic synthesis. Research has demonstrated that this compound can act as a 1,3-bi-centered electrophile. nih.gov When reacted with arenes (aromatic hydrocarbons) in a superacid, it undergoes an initial hydroarylation at the carbon-carbon double bond. This is followed by an intramolecular cyclization, ultimately leading to the formation of 3-methyl-1-trichloromethylindenes, a novel class of indene (B144670) derivatives. nih.gov This line of research showcases the evolution from understanding the fundamental properties of the molecule to applying it as a specialized reagent in the synthesis of complex organic structures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18402-89-6 |

|---|---|

Molecular Formula |

C5H5Cl3O |

Molecular Weight |

187.45 g/mol |

IUPAC Name |

(E)-5,5,5-trichloropent-3-en-2-one |

InChI |

InChI=1S/C5H5Cl3O/c1-4(9)2-3-5(6,7)8/h2-3H,1H3/b3-2+ |

InChI Key |

WYTWCHDMETZZSN-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)/C=C/C(Cl)(Cl)Cl |

Canonical SMILES |

CC(=O)C=CC(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3e 5,5,5 Trichloro 3 Penten 2 One

Classical Synthetic Routes to (3E)-5,5,5-Trichloro-3-penten-2-one

Traditional methods for the synthesis of this compound have relied on well-established organic reactions, focusing on the construction of the core pentenone structure and the introduction of the critical trichloromethyl functionality.

Condensation Reactions for the Formation of the Pentenone Skeleton

The aldol (B89426) condensation reaction stands as a primary strategy for assembling the five-carbon backbone of the target molecule. This approach typically involves the reaction of an enolate, derived from a ketone, with an aldehyde. A plausible and direct route to this compound is the condensation of acetone (B3395972) with chloral (B1216628) (trichloroacetaldehyde).

In a typical procedure, acetone is treated with a base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloral. The resulting β-hydroxy ketone intermediate can then undergo dehydration to yield the α,β-unsaturated ketone. The reaction is often catalyzed by a base, such as sodium hydroxide. mnstate.eduyoutube.com The use of excess benzaldehyde (B42025) in a similar crossed aldol condensation with acetone has been shown to drive the reaction to completion. mnstate.edu

One reported synthesis of this compound achieved a notable yield of 83% by following a literature-described procedure, highlighting the efficiency of this condensation strategy. nih.gov

Table 1: Aldol Condensation for this compound Synthesis

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Acetone, Chloral | Base-catalyzed | This compound | 83% | nih.gov |

Halogenation and Dehydrohalogenation Strategies for Trichloromethyl Introduction

The introduction of the trichloromethyl group is a critical step in the synthesis. One common strategy is the haloform reaction, which involves the exhaustive halogenation of a methyl ketone in the presence of a base. nih.gov While this reaction is typically used to convert methyl ketones to carboxylic acids, the intermediate trihalomethyl ketone is a key species.

Alternatively, direct chlorination of a suitable pentanone precursor can be employed. The reaction of chlorine atoms with 3-pentanone, for instance, has been studied and shown to produce chloro-3-pentanones. nih.gov However, controlling the regioselectivity and the degree of chlorination to achieve the desired 5,5,5-trichloro substitution can be challenging. A process for the preparation of 1,1,3-trichloroacetone (B106291) by chlorination of acetone or its chlorinated derivatives has been patented, suggesting the feasibility of such approaches.

Dehydrohalogenation of a polychlorinated pentanone precursor is another potential route. This would involve the elimination of hydrogen halide from a saturated or partially unsaturated chlorinated ketone to form the α,β-unsaturated system.

Acylation and Related Carbon-Carbon Bond Forming Reactions

Acylation reactions provide another avenue for constructing the carbon framework of the target molecule. The Friedel-Crafts acylation, a classic method for forming ketones, typically involves the reaction of an acyl chloride with an aromatic compound. wikipedia.orgnih.gov While not directly applicable to the synthesis of an aliphatic enone from simple alkanes, variations of acylation can be used.

One potential strategy involves the acylation of a suitable vinyl organometallic reagent with trichloroacetyl chloride. wikipedia.orgnih.gov For instance, a vinylcuprate derived from a vinyl halide could react with trichloroacetyl chloride to form the desired enone. The synthesis of trichloroacetyl chloride itself can be achieved through various methods, including the reaction of chlorine with acetyl chloride or the oxidation of tetrachloroethylene. wikipedia.orgnih.govgoogle.comchemicalbook.com

Modern and Stereoselective Synthesis of this compound

Contemporary synthetic chemistry has seen the development of powerful catalytic methods that offer greater efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition-Metal Catalyzed Approaches to this compound

Transition-metal catalysis has revolutionized the synthesis of α,β-unsaturated ketones. Palladium-catalyzed cross-coupling reactions, for example, are widely used for the formation of carbon-carbon bonds. youtube.com A potential route to this compound could involve the coupling of a vinyl organometallic reagent with a trichloroacetyl derivative, or the coupling of a trichloromethyl-containing building block with a suitable pentenone precursor.

Ruthenium-catalyzed olefin metathesis is another powerful tool for the synthesis of alkenes, including enones. Cross-metathesis between an appropriate alkene and a vinyl ketone could potentially construct the desired pentenone skeleton.

While specific examples for the direct synthesis of this compound using these methods are not extensively documented, the general applicability of these catalytic systems to enone synthesis suggests their potential in this context.

Organocatalysis in the Synthesis of this compound

Organocatalysis has emerged as a key strategy for the enantioselective synthesis of organic molecules. Chiral amines, for instance, can catalyze the Michael addition of aldehydes and ketones to vinyl ketones, offering a route to chiral γ-keto aldehydes and ketones. acs.orgrsc.org

More specifically, the use of α,β-unsaturated trichloromethyl ketones as Michael acceptors in organocatalytic reactions has been explored. Isothiourea catalysts have been shown to effectively catalyze the Michael addition-lactonisation of carboxylic acids to α,β-unsaturated trichloromethyl ketones, yielding dihydropyranones with high diastereo- and enantioselectivity. rsc.org This demonstrates the ability of organocatalysts to control the stereochemistry of reactions involving trichloromethylated enones.

While a direct organocatalytic synthesis of this compound itself is not prominently reported, the existing literature on organocatalytic reactions of similar substrates provides a strong foundation for the development of such stereoselective methods.

Chemo- and Regioselective Preparations of this compound

The synthesis of this compound and its subsequent reactions are often designed to control both chemo- and regioselectivity. Chemoselectivity involves the preferential reaction of one functional group over another, while regioselectivity governs where on a molecule a reaction occurs.

A documented synthesis of (E)-5,5,5-trichloropent-3-en-2-one involves the reaction of chloral with 1-phenylbutan-1,3-dione in the presence of potassium carbonate in a tetrahydrofuran (B95107) solvent. lookchem.com This reaction proceeds over 16 hours at a temperature of 20°C. lookchem.com

Furthermore, this compound itself serves as a precursor in regioselective reactions. When reacted with arenes (aromatic hydrocarbons) in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF3SO3H), it acts as a 1,3-bi-centered electrophile. mdpi.comnih.gov The reaction proceeds through an initial hydroarylation, where the arene selectively attacks the fourth carbon (C4) of the pentenone backbone. nih.gov This is followed by a cyclization onto the protonated carbonyl group to form 3-methyl-1-trichloromethylindenes. mdpi.comnih.gov The presence of two electron-withdrawing groups, the acetyl (COMe) and trichloromethyl (CCl3) groups, enhances the electrophilicity of the carbon-carbon double bond, particularly after the carbonyl oxygen is protonated by the superacid. mdpi.comnih.gov This controlled, stepwise process highlights the regioselectivity of the transformation, ensuring the formation of the desired indene (B144670) structure. nih.gov

Optimization of Reaction Conditions and Process Chemistry for this compound

The efficiency and selectivity of chemical syntheses are highly dependent on reaction conditions. Optimizing parameters such as solvent, temperature, and catalyst is crucial for maximizing product yield and minimizing side reactions. scielo.br For the synthesis of this compound and its derivatives, these factors play a significant role in the reaction outcome.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is critical as it can influence reactant solubility, reaction rates, and even the reaction pathway. In the synthesis of derivatives from this compound, the solvent system is integral to the catalytic process.

For instance, the reaction of the compound with arenes to produce indenes is highly effective in the superacid CF3SO3H, which acts as both the catalyst and the solvent medium. nih.gov However, the reaction does not proceed in weaker acidic solvents like acetic acid (CH3CO2H). nih.gov This demonstrates a strong solvent-dependent efficiency. In other contexts, solvents like acetonitrile (B52724) have been noted for providing a good balance between reaction conversion and selectivity, while also being a "greener" alternative to more hazardous solvents like dichloromethane (B109758). scielo.br For the synthesis of the title compound itself, tetrahydrofuran has been used as the solvent. lookchem.com

The following table summarizes the solvents used in reactions involving this compound.

| Solvent | Reaction | Outcome | Reference |

|---|---|---|---|

| Trifluoromethanesulfonic acid (CF3SO3H) | Reaction with arenes | Effective for indene synthesis | nih.gov |

| Acetic Acid (CH3CO2H) | Reaction with arenes | Reaction does not take place | nih.gov |

| Tetrahydrofuran (THF) | Synthesis from chloral and 1-phenylbutan-1,3-dione | Yield of 39.0% reported | lookchem.com |

Role of Temperature, Pressure, and Catalyst Loading

Temperature: Reaction temperature is a key variable that affects reaction kinetics and product distribution. In the synthesis of indenes from this compound and arenes, temperature modulation is critical. For example, while reactions with many arenes proceed at room temperature, the reaction with anisole (B1667542) and 1,3-dimethoxybenzene (B93181) at room temperature yields only the initial hydroarylation product. nih.gov Increasing the temperature to 60°C in these specific cases does not promote the subsequent, desired cyclization reaction. nih.gov This indicates that for certain substrates, higher temperatures can be detrimental to the desired reaction pathway, possibly favoring side reactions or decomposition. nih.govscielo.br

Pressure: The available scientific literature does not extensively document the influence of pressure on the synthesis of this compound. Most reported procedures are conducted under atmospheric pressure.

Catalyst: The catalyst is fundamental to the synthesis. The superelectrophilic activation of this compound is achieved using a strong Brønsted acid like CF3SO3H. nih.gov The strength of the acid catalyst is crucial; reactions attempted in weaker acids fail, and even a stronger acid like FSO3H at low temperatures gives unsatisfactory results. nih.gov In a different synthetic approach, a base catalyst, potassium carbonate, is employed. lookchem.com The choice between an acid or base catalyst fundamentally alters the reaction mechanism and is a primary consideration in the synthetic strategy. General studies on reaction optimization show that the absence of a catalyst can lead to drastically lower yields, underscoring its importance. researchgate.net

The table below details the catalysts and conditions used in reactions involving the title compound.

| Catalyst | Reactants | Temperature | Outcome | Reference |

|---|---|---|---|---|

| CF3SO3H | This compound and arenes | Room Temperature | Successful synthesis of indenes | nih.gov |

| FSO3H | This compound and m-xylene | -78 °C | Unsatisfactory indene formation | nih.gov |

| Potassium Carbonate (K2CO3) | Chloral and 1-phenylbutan-1,3-dione | 20 °C | Synthesis of (E)-5,5,5-trichloro-3-penten-2-one | lookchem.com |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. While dedicated studies on the "green" synthesis of this compound are not prominent in the literature, the reported synthetic methods can be evaluated against these principles.

The principles of green chemistry also advocate for solvent-free reactions or the use of safer solvents. researchgate.net While some syntheses of related compounds have explored solvent-free conditions, the reported methods for this compound rely on organic solvents like tetrahydrofuran or excess acid. lookchem.comnih.govresearchgate.net The selection of a solvent like acetonitrile, which is considered less hazardous than solvents such as dichloromethane or benzene, could be a step toward a more environmentally friendly process. scielo.br Future research could focus on developing catalytic systems that operate under milder, solvent-free conditions or in aqueous media to better align with green chemistry standards.

Reaction Chemistry and Mechanistic Studies of 3e 5,5,5 Trichloro 3 Penten 2 One

Nucleophilic Addition Reactions of (3E)-5,5,5-Trichloro-3-penten-2-one

Nucleophilic attack on this enone can proceed through two main pathways: a direct addition to the carbonyl group, known as a 1,2-addition, or a conjugate addition to the β-carbon, referred to as a 1,4- or Michael addition. The specific course of the reaction is determined by the electronic properties of the attacking nucleophile. "Hard" nucleophiles typically favor the 1,2-addition pathway, while "soft" nucleophiles preferentially undergo 1,4-addition. youtube.com

Addition to the Carbonyl Group

Direct nucleophilic attack at the carbonyl carbon is a characteristic reaction for ketones. Although detailed studies on the reactions of hard nucleophiles, such as organolithium or Grignard reagents, with this compound are not extensively covered in the available literature, fundamental principles of organic chemistry predict that these reagents would likely target the carbonyl carbon. For example, it has been shown that the highly reactive phenyl lithium adds to other enones, like 2-methyl cyclohexenone, primarily through a 1,2-addition mechanism. nih.gov This reaction pathway, following an aqueous workup, would result in the formation of a tertiary alcohol.

Conjugate (Michael) Addition to the Enone System

The α,β-unsaturated nature of the molecule facilitates conjugate addition, a reaction pathway that is particularly favored by softer, more stabilized nucleophiles. youtube.commasterorganicchemistry.com The potent electron-withdrawing influence of the –CCl₃ group at the C5 position significantly enhances the electrophilic character of the β-carbon (C4), making it a highly favorable site for Michael acceptors. nih.gov

The conjugate addition of carbon-based nucleophiles, including enolates and organocuprates, to α,β-unsaturated compounds is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com While specific examples involving this compound are not widely reported, related research on β-trifluoromethyl enones sheds light on the complexities of such reactions. For instance, the Michael addition of malonates to sterically crowded β-trifluoromethyl enones has proven to be a difficult transformation, often necessitating high-pressure conditions (8–10 kbar) for successful execution. acs.org This indicates that steric factors, in addition to electronic effects, are critical in determining the outcome. The conjugate addition of the dimethyl malonate anion to other cyclic enones has also been successfully documented. nih.gov

Nitrogen, oxygen, and sulfur-containing nucleophiles are frequently utilized in conjugate addition reactions. masterorganicchemistry.com Studies on the reaction of (E)-3,3,3-trichloro-1-nitropropene with cyclohexanone (B45756) enamines, which act as nitrogen nucleophiles, have demonstrated the formation of bicyclo[4.2.0]octanes or trisubstituted enamines. researchgate.net This outcome, although involving a nitroalkene rather than an enone, confirms the ability of the trichloromethyl-substituted double bond to react with nitrogen nucleophiles to form new C-C bonds. Based on general reactivity trends, it is expected that soft nucleophiles like amines and thiols would readily add to the β-carbon of this compound.

Impact of the Trichloro-methyl Group on Nucleophilic Reactivity

The trichloromethyl (–CCl₃) group has a significant impact on the reactivity of the enone system due to its strong inductive electron-withdrawing nature, which increases the electrophilicity of the entire conjugated framework. nih.gov

Enhanced Electrophilicity of the β-Carbon: The –CCl₃ group renders the β-carbon (C4) more electron-deficient, thereby making it a more attractive target for nucleophiles in a Michael-type reaction. This effect is particularly evident in superacid media, where protonation of the carbonyl oxygen generates a highly electrophilic species capable of reacting with weak nucleophiles such as arenes. nih.govmdpi.com

Activation in Superacids: In the presence of Brønsted superacids like triflic acid (TfOH), the carbonyl oxygen undergoes protonation to form an O-protonated intermediate. nih.govbeilstein-journals.org This protonation, amplified by the inductive effect of the –CCl₃ group, results in a highly reactive species where the positive charge is delocalized between the C2 and C4 carbons. nih.gov This activation facilitates reactions that would not proceed under standard conditions.

Electrophilic Reactions Involving this compound

Although the predominant reactivity of this enone is as an electrophile, under highly acidic conditions, it can engage in reactions where it functions as a 1,3-bi-centered electrophile. In a Brønsted superacid like CF₃SO₃H, this compound reacts with arenes to yield 3-methyl-1-trichloromethylindenes. nih.govmdpi.com

The mechanism for this transformation is thought to begin with the protonation of the carbonyl oxygen, which generates a highly electrophilic O-protonated intermediate. nih.gov This species is sufficiently electrophilic to be attacked by aromatic nucleophiles (arenes). The reaction is believed to proceed through an initial hydroarylation of the carbon-carbon double bond, followed by an intramolecular cyclization onto the protonated carbonyl group to furnish the final indene (B144670) product. nih.govmdpi.com

This reaction showcases the molecule's ability to act as a potent electrophile upon activation by a superacid. The two electron-withdrawing groups (–COMe and –CCl₃) render the double bond so electron-poor that a second protonation of the double bond is disfavored. However, the O-protonated form is reactive enough to participate in reactions akin to electrophilic aromatic substitution. nih.govbeilstein-journals.org

Reaction Products with Arenes in Triflic Acid

| Arene | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzene | 3-Methyl-1-(trichloromethyl)-1H-indene | 75 | nih.gov |

| Toluene | 3,5-Dimethyl-1-(trichloromethyl)-1H-indene | 80 | nih.gov |

| o-Xylene | 3,5,6-Trimethyl-1-(trichloromethyl)-1H-indene | 85 | nih.gov |

| m-Xylene | 3,4,6-Trimethyl-1-(trichloromethyl)-1H-indene | 82 | nih.gov |

| p-Xylene | 3,5,7-Trimethyl-1-(trichloromethyl)-1H-indene | 78 | nih.gov |

Protonation and Lewis Acid Coordination

In the presence of strong Brønsted superacids, such as triflic acid (CF₃SO₃H), this compound undergoes superelectrophilic activation. nih.govmdpi.com The initial step in this process is the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the molecule. nih.govmdpi.com This protonation generates a key reactive intermediate, the O-protonated cation [Cl₃CCH=CHC(=OH⁺)Me]. nih.gov This species has been studied experimentally using NMR spectroscopy in CF₃SO₃H and theoretically through DFT calculations. nih.gov

This O-protonated form behaves as a 1,3-bi-centered electrophile. nih.gov In reactions with aromatic compounds (arenes), the activation allows for a Friedel-Crafts-type reaction. The proposed mechanism involves an initial hydroarylation at the C-4 position of the pentenone backbone, followed by a subsequent intramolecular cyclization of the intermediate onto the protonated carbonyl group. nih.govmdpi.com This sequence ultimately leads to the formation of a novel class of indene derivatives, 3-methyl-1-trichloromethylindenes. nih.gov The presence of the two electron-withdrawing groups (the acetyl and trichloromethyl groups) at the double bond facilitates this heightened electrophilicity upon protonation. mdpi.com

Reactions with Electrophilic Halogenating Agents

A review of the scientific literature did not yield specific studies or detailed findings on the reactions of this compound with common electrophilic halogenating agents such as molecular bromine (Br₂) or N-bromosuccinimide.

Cycloaddition Chemistry of this compound

The electron-deficient π-system of this compound makes it an excellent substrate for cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions.

Diels-Alder Reactions as a Dienophile

This compound has been identified as a potent dienophile, a characteristic attributed to the electron-withdrawing nature of its trichloromethyl and carbonyl groups. This property has been exploited in Diels-Alder reactions with various dienes.

A notable application is its asymmetric Diels-Alder reaction with cyclopentadiene. When this reaction is catalyzed by a chiral Lewis acid, specifically a (R)-MS-free BINOL-Ti complex, it produces the corresponding cycloaddition product, exo-2-acetyl-endo-3-trichloromethyl-bicyclo[2.2.1]hept-5-ene, with good yield and moderate enantioselectivity. nih.gov

Table 1: Asymmetric Diels-Alder Reaction of this compound with Cyclopentadiene

| Dienophile | Diene | Catalyst | Reaction Time | Yield | Enantiomeric Excess (e.e.) | Source |

|---|---|---|---|---|---|---|

| This compound | Cyclopentadiene | (R)-MS-free BINOL-Ti | 39 h | 85% | 40% | nih.gov |

This stereoselective transformation highlights the utility of the title compound in constructing complex bicyclic systems with controlled stereochemistry. nih.gov

1,3-Dipolar Cycloadditions

While specific studies on the 1,3-dipolar cycloaddition reactions of this compound were not found in the reviewed literature, the reactivity of structurally similar compounds provides insight into its potential as a dipolarophile. For instance, E-3,3,3-trichloro-1-nitroprop-1-ene, which also features a double bond activated by a trichloromethyl group and a strong electron-withdrawing nitro group, readily participates in [3+2] cycloadditions.

This nitro-analogue reacts with N-methyl azomethine ylide in a thermal [3+2] cycloaddition to yield 1-methyl-3-nitro-4-trichloromethylpyrrolidine. sci-rad.com The reaction proceeds under mild conditions, completing within three hours. sci-rad.com Similarly, it reacts with various aryl-substituted nitrile N-oxides to form 2-isoxazoline derivatives. mdpi.comresearchgate.net This reactivity of a closely related trichloromethyl-substituted alkene suggests that this compound could also serve as an effective dipolarophile in reactions with suitable 1,3-dipoles.

Radical Chemistry of this compound

The radical chemistry of this compound is not extensively documented in the available scientific literature.

Radical Initiation and Propagation Mechanisms

Specific research detailing the radical initiation and propagation mechanisms for this compound could not be located. However, studies on the non-chlorinated parent compound, 3-penten-2-one, in the context of atmospheric chemistry offer a potential model for its behavior.

The OH-radical-initiated oxidation of 3-penten-2-one, a process relevant to biomass burning, begins with the addition of an OH radical to the carbon-carbon double bond. This initiation step leads to the formation of hydroxyalkyl radicals. In the presence of molecular oxygen, these are rapidly converted to the corresponding hydroxyperoxy radicals (RO₂). In a propagation sequence, these RO₂ radicals can then react further, for example with nitric oxide (NO), to form hydroxyalkoxy radicals, which can then dissociate to yield smaller carbonyl compounds like acetaldehyde (B116499) and methyl glyoxal. This general mechanism of radical initiation at the double bond followed by propagation via peroxy radical intermediates could be hypothesized for the trichlorinated analogue, although the influence of the trichloromethyl group on reaction rates and pathways has not been studied.

Photochemical Transformations Involving Radical Intermediates

While specific studies on the photochemical transformations of this compound are not extensively documented in the reviewed literature, the presence of both an α,β-unsaturated ketone and a trichloromethyl group suggests a rich potential for radical-mediated reactions upon UV irradiation. The photochemistry of these individual moieties is well-established, allowing for predictions of the likely reactive pathways.

The α,β-unsaturated ketone chromophore can undergo n→π* and π→π* electronic transitions. The n→π* transition typically leads to the formation of a triplet excited state, which can initiate a variety of photochemical reactions. One common reaction is [2+2] cycloaddition, either through dimerization with another molecule of the enone or with another alkene.

The trichloromethyl group is known to be susceptible to homolytic cleavage of a C-Cl bond upon photolysis, leading to the formation of a dichloromethyl radical and a chlorine radical. This process can initiate radical chain reactions.

Given these characteristics, the photochemical behavior of this compound can be expected to involve the following potential pathways:

Intramolecular Cyclization: The initial formation of a radical at the C5 position could be followed by an intramolecular addition to the C=C double bond, leading to the formation of cyclic products.

Intermolecular Radical Addition: The photochemically generated radicals can add to other molecules, leading to oligomerization or polymerization.

Solvent-Involved Reactions: If the photolysis is carried out in a hydrogen-donating solvent, the radicals can abstract hydrogen atoms, leading to reduction products.

Further research is required to experimentally validate these potential photochemical transformations and to fully characterize the resulting products and radical intermediates.

Rearrangement Reactions and Fragmentations of this compound

This compound undergoes notable rearrangement reactions, particularly under strongly acidic conditions. In the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF3SO3H), the compound can engage in complex transformations leading to the formation of indene derivatives. nih.gov

The reaction is proposed to proceed through the initial protonation of the carbonyl oxygen, forming a key O-protonated intermediate. This intermediate then undergoes hydroarylation at the C4 position, followed by an intramolecular cyclization where the C2 position acts as an electrophilic center. nih.gov This sequence of events represents a significant rearrangement of the initial carbon skeleton.

Table 1: Plausible Mass Spectrometric Fragmentations of this compound

| Fragmentation Pathway | Plausible Fragment Ion | m/z of Fragment Ion |

| α-Cleavage (loss of methyl radical) | [M - CH3]+ | 172 |

| α-Cleavage (loss of acetyl radical) | [M - COCH3]+ | 144 |

| Cleavage of C-C bond between C4 and C5 | [C4H4O]+ and [CCl3]+ | 68 and 117 |

| McLafferty Rearrangement | Not favored due to lack of γ-hydrogen | - |

Note: The m/z values are calculated based on the most abundant isotopes.

Mechanistic Investigations of Transformations Involving this compound

Mechanistic studies are crucial for understanding the intricate reaction pathways of this compound. These investigations often employ a combination of kinetic studies, isotope labeling experiments, and the direct observation or trapping of reactive intermediates.

Kinetic studies of the reactions of this compound can provide valuable information about the reaction mechanism, such as the rate-determining step and the number of molecules involved in this step. For instance, in its reaction with arenes in a superacid, the reaction progress can be monitored over time under varying concentrations of the reactants to determine the reaction order with respect to the enone and the arene. nih.gov

While specific kinetic data for this reaction is not detailed in the provided search results, a typical approach would involve measuring the disappearance of the starting material or the appearance of the product at different initial concentrations. The data would then be fitted to various rate laws to determine the reaction order.

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of the reactions of this compound, several isotope labeling experiments could be envisioned to provide deeper mechanistic insights.

For example, to confirm the proposed mechanism of the acid-catalyzed rearrangement, one could synthesize this compound with a deuterium (B1214612) label at a specific position, such as the methyl group or on the carbon backbone. mdpi.com Analyzing the position of the deuterium label in the final indene product would provide definitive evidence for the proposed bond formations and rearrangements. For instance, if the reaction with a deuterated arene is performed, the position of the deuterium in the product would confirm the site of the initial hydroarylation.

The identification of reactive intermediates is a cornerstone of mechanistic chemistry. In the study of the reaction of this compound in superacid, the key O-protonated form of the starting compound was identified as a crucial reactive intermediate. nih.gov This was achieved through the use of nuclear magnetic resonance (NMR) spectroscopy in the superacid medium, which allowed for the direct observation of the protonated species. nih.gov Density Functional Theory (DFT) calculations were also employed to support the experimental findings and to provide further insight into the structure and stability of this intermediate. nih.gov

Table 2: Spectroscopic Data for the O-Protonated Intermediate of this compound in CF3SO3H

| Nucleus | Chemical Shift (ppm) in CDCl3 | Chemical Shift (ppm) in CF3SO3H | Change in Chemical Shift (Δδ) |

| ¹H (C3-H) | ~6.6 | Increased | Positive |

| ¹H (C4-H) | ~7.1 | Increased | Positive |

| ¹³C (C2) | ~197 | Increased | Positive |

| ¹³C (C4) | ~144 | Increased | Positive |

Note: The exact chemical shifts can vary depending on the specific conditions. The trend of a downfield shift (positive Δδ) upon protonation is indicative of increased positive charge density at those positions.

The downfield shifts observed in the ¹H and ¹³C NMR spectra upon dissolving the compound in the superacid provide strong evidence for the delocalization of the positive charge across the conjugated system of the O-protonated intermediate. nih.gov This delocalization is a key factor in the subsequent reactivity of the molecule.

Derivatization and Synthetic Utility of 3e 5,5,5 Trichloro 3 Penten 2 One

As a Versatile Building Block in Organic Synthesis

The combination of an enone system and a trichloromethyl moiety makes (3E)-5,5,5-Trichloro-3-penten-2-one a precursor for a diverse range of more complex molecules. It can act as a 1,3-bi-centered electrophile, particularly under superacidic conditions, allowing for reactions at both the C4 position of the pentene chain and the carbonyl carbon (C2). nih.gov

The inherent structure of this compound makes it an ideal starting material for the synthesis of other polychlorinated compounds. The trichloromethyl group is often retained in the product, providing a scaffold for further synthetic manipulations or imparting specific properties to the final molecule.

A significant application is its use in Friedel-Crafts type reactions with aromatic compounds. In the presence of a Brønsted superacid such as triflic acid (CF₃SO₃H), the compound reacts with arenes to yield 3-methyl-1-trichloromethylindenes. nih.gov This reaction proceeds through the initial protonation of the carbonyl oxygen, which activates the molecule. The resulting O-protonated species is sufficiently electrophilic to react with arenes, leading to hydroarylation of the carbon-carbon double bond, followed by an intramolecular cyclization to form the indene (B144670) ring system. nih.govbeilstein-journals.org These trichloromethylindenes represent a novel class of indene derivatives where the polychlorinated methyl group is a key structural feature. nih.gov

This compound serves as a platform for creating a variety of functionalized carbonyl compounds. The reactivity of the enone system and the trichloromethyl group can be selectively exploited.

One notable transformation is its conversion to β-trichloromethyl-β-hydroxy ketones. The reaction of chloral (B1216628) (trichloroacetaldehyde), a related compound, with chiral imines can produce these types of ketones with high enantioselectivity. acs.org This suggests a potential pathway for creating chiral, functionalized ketones from this compound derivatives. These β-hydroxy ketones are valuable synthetic intermediates themselves. acs.org

Furthermore, the trichloromethyl ketone moiety is a precursor to other functional groups. For instance, trichloromethyl carbinols, which can be formed by the reduction of the ketone, are important intermediates in organic synthesis. acs.org The reaction of this compound with arenes in a superacid medium can also lead to the formation of 3-trichloromethylindan-1-ones, which are functionalized cyclic ketones. beilstein-journals.org

The table below summarizes the synthesis of functionalized carbonyl compounds derived from related trichloromethyl ketones.

Table 1: Synthesis of Functionalized Carbonyl Compounds

| Starting Material Class | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| Trichloromethyl ketones | Chiral Imines | β-Trichloromethyl-β-hydroxy ketones | acs.org |

| Trichloromethyl enones | Arenes, CF₃SO₃H | 3-Trichloromethylindan-1-ones | beilstein-journals.org |

The electrophilic nature of this compound makes it a suitable precursor for various heterocyclic compounds. As mentioned previously, its reaction with arenes in triflic acid provides a direct route to substituted indenes, which are carbocyclic compounds but highlight the cyclization potential. nih.gov

The reaction proceeds via an initial attack of the arene on the C4 position of the protonated enone, followed by an intramolecular cyclization of the resulting intermediate onto the protonated carbonyl group. nih.gov The yields of the resulting 3-methyl-1-trichloromethylindenes can be moderate, as secondary oligomerization processes can occur. nih.gov

The general principle of using multifunctional building blocks for the synthesis of heterocycles is well-established. mdpi.comresearchgate.netnih.gov The presence of both a ketone and a readily transformable trichloromethyl group in this compound suggests its potential for constructing a wider range of nitrogen-, oxygen-, or sulfur-containing heterocycles through reactions with appropriate binucleophiles.

The table below details the reaction conditions for the synthesis of indene derivatives from this compound.

Table 2: Synthesis of 3-Methyl-1-trichloromethylindenes

| Arene | Reaction Time | Yield (%) | Ref. |

|---|---|---|---|

| Benzene | 5 days | - | nih.gov |

| o-Xylene | 2 hours | 47 | nih.gov |

| m-Xylene | 2 hours | 20 | nih.gov |

| p-Xylene | 2 hours | 45 | nih.gov |

| Pseudocumene | 2 hours | 38 | nih.gov |

Transformation of the Trichloro-methyl Moiety

The trichloromethyl group is a key functional handle in this compound, and its transformation is a significant aspect of the compound's synthetic utility.

While direct nucleophilic substitution on the trichloromethyl group is challenging, the corresponding trichloro-alcohols, obtained via reduction of the ketone, undergo Jocic-type reactions. rsc.org These reactions proceed through a 2,2-dihalo-epoxide intermediate and react with a variety of nucleophiles, including amines, to yield α-substituted acid derivatives. rsc.org This provides an indirect but effective method for nucleophilic displacement of the chlorine atoms. For example, enantiomerically enriched 2,2,2-trichloro-secondary alcohols can react with nitrogen nucleophiles in a stereospecific manner to produce enantiomerically enriched amino-amides. rsc.org

The reactivity of α-haloketones in SN2 reactions is known to be enhanced due to the stabilization of the transition state by the adjacent carbonyl group. youtube.com Although the trichloromethyl group is at the γ-position relative to the carbonyl in this compound, its electronic influence is significant throughout the conjugated system.

Reductive dechlorination is a reaction that cleaves the carbon-chlorine bond, replacing it with a carbon-hydrogen bond. rsc.org This transformation can be applied to the trichloromethyl group to generate methyl or partially chlorinated methyl groups.

A notable example of this is the selective bisdechlorination of a 2,2,2-trichloromethyl carbinol using tributyltin chloride (Bu₃SnCl) and sodium cyanoborohydride (NaBH₃CN). acs.org This reaction converts the trichloromethyl carbinol into a chlorohydrin, which can then be used in further synthetic steps, such as the formation of oxiranes. acs.org This demonstrates that the trichloromethyl group can be selectively reduced, offering a pathway to compounds with fewer chlorine atoms.

Various methods for reductive dechlorination exist, including chemical, electrochemical, and biological approaches. rsc.org For instance, the electrochemical reduction of trichloroacetic acid has been shown to proceed in a stepwise manner, forming dichloroacetic acid, then monochloroacetic acid, and finally acetic acid. uci.edu Similar strategies could potentially be applied to this compound or its derivatives to achieve controlled dechlorination.

Stereoselective Transformations Initiated from this compound

The stereoselective functionalization of this compound is an area of synthetic chemistry with considerable potential for the construction of complex chiral molecules. The prochiral centers within the molecule, namely the carbonyl carbon (C2) and the double bond carbons (C3 and C4), present opportunities for the introduction of new stereocenters. However, based on a comprehensive review of the current scientific literature, specific studies detailing the enantioselective or diastereoselective transformations of this compound are not extensively reported.

Despite the limited specific examples for this particular ketone, the broader class of α,β-unsaturated ketones and molecules bearing the trichloromethyl group are known to participate in a range of stereoselective reactions. For instance, asymmetric reductions of the carbonyl group, conjugate additions of chiral nucleophiles, and cycloaddition reactions have been successfully applied to similar substrates to achieve high levels of stereocontrol. The principles governing these transformations suggest that this compound could be a viable substrate for analogous stereoselective processes. Future research in this area could unlock pathways to novel, enantiomerically enriched compounds with potential applications in various fields of chemical science.

Regioselectivity Control in Reactions Utilizing this compound

A significant feature of the reactivity of this compound is its nature as a 1,3-bi-centered electrophile. nih.gov This dual reactivity allows for selective reactions at either the carbonyl carbon (C2) or the β-carbon (C4) of the enone system, depending on the reaction conditions and the nature of the nucleophile.

Under superelectrophilic activation, such as in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (CF3SO3H), the carbonyl oxygen is protonated. This activation enhances the electrophilicity of both the C2 and C4 positions. nih.gov The outcome of the reaction is then determined by the nucleophilicity of the reacting partner.

In reactions with electron-rich arenes, the regioselectivity is markedly demonstrated. The initial attack can occur at the C4 position (conjugate addition or hydroarylation), followed by an intramolecular cyclization involving the C2 position. This sequence leads to the formation of 3-methyl-1-trichloromethylindenes. nih.gov The specific substitution pattern on the arene and the reaction conditions can influence the final product distribution.

For example, the reaction with certain arenes proceeds to the cyclized indene product, showcasing the 1,3-dielectrophilic nature of the pentenone. In contrast, with other arenes, the reaction may halt at the initial hydroarylation stage, yielding a 1,4-addition product. nih.gov This highlights the delicate balance of reactivity that can be controlled to favor a specific regioisomer.

The table below summarizes the regioselective outcomes of the reaction of this compound with various arenes in the presence of trifluoromethanesulfonic acid.

| Arene | Product Type | Product Name | Reference |

| Toluene | Cyclization | 3,6-Dimethyl-1-(trichloromethyl)-1H-indene | nih.gov |

| o-Xylene | Cyclization | 3,6,7-Trimethyl-1-(trichloromethyl)-1H-indene | nih.gov |

| m-Xylene | Cyclization | 3,5,7-Trimethyl-1-(trichloromethyl)-1H-indene | nih.gov |

| Anisole (B1667542) | Hydroarylation | 5,5,5-Trichloro-4-(4-methoxyphenyl)pentan-2-one | nih.gov |

| 1,3-Dimethoxybenzene (B93181) | Hydroarylation | 5,5,5-Trichloro-4-(2,4-dimethoxyphenyl)pentan-2-one | nih.gov |

This control over regioselectivity makes this compound a valuable synthon for the construction of diverse molecular architectures, particularly in the synthesis of substituted indene frameworks. The ability to direct the reaction pathway towards either 1,2- or 1,4-addition products by tuning the reaction parameters and substrates underscores its synthetic utility.

Spectroscopic and Analytical Methodologies for 3e 5,5,5 Trichloro 3 Penten 2 One Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (3E)-5,5,5-Trichloro-3-penten-2-one, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are invaluable for confirming its structure and stereochemistry.

Proton (¹H) NMR Spectroscopic Analysis for Olefinic and Alkyl Protons

Proton (¹H) NMR spectroscopy of this compound, conducted in a suitable solvent such as deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the assignment of each proton to its specific position within the molecular structure.

A study by Shershnev et al. (2022) reported the following ¹H NMR data for the title compound: the olefinic protons on the carbon-carbon double bond appear as doublets at δ 7.06 ppm and δ 6.62 ppm. The large coupling constant of J = 15 Hz between these two protons is characteristic of a trans (E) configuration of the double bond. The methyl protons of the acetyl group are observed as a singlet at δ 2.41 ppm. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Olefinic Proton (H-3) | 6.62 | Doublet | 15 |

| Olefinic Proton (H-4) | 7.06 | Doublet | 15 |

| Methyl Protons (H-1) | 2.41 | Singlet | - |

| Table 1: ¹H NMR Data for this compound in CDCl₃. nih.gov |

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbonyl, Olefinic, and Aliphatic Carbons

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The reported ¹³C NMR data shows a signal for the carbonyl carbon of the ketone at δ 196.58 ppm. nih.gov The two olefinic carbons of the double bond are found at δ 144.35 ppm and δ 127.95 ppm. The carbon atom of the trichloromethyl group appears at δ 92.59 ppm, and the methyl carbon gives a signal at δ 28.85 ppm. nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C-2) | 196.58 |

| Olefinic Carbon (C-4) | 144.35 |

| Olefinic Carbon (C-3) | 127.95 |

| Trichloromethyl Carbon (C-5) | 92.59 |

| Methyl Carbon (C-1) | 28.85 |

| Table 2: ¹³C NMR Data for this compound in CDCl₃. nih.gov |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Correlation Spectroscopy (COSY) would be used to establish the connectivity between adjacent protons. A cross-peak between the signals at δ 7.06 and δ 6.62 would confirm the coupling between the two olefinic protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would reveal the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Stretching and Bending Frequencies

Specific experimental IR and Raman spectra for this compound have not been located in the surveyed literature. However, based on the known functional groups in the molecule, the expected characteristic vibrational frequencies can be predicted.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (α,β-unsaturated ketone) | Stretching | 1650-1700 | IR, Raman |

| C=C (trans-alkene) | Stretching | 1660-1680 (weak in IR) | IR, Raman |

| C-H (alkene) | Stretching | 3010-3100 | IR, Raman |

| C-H (alkane) | Stretching | 2850-3000 | IR, Raman |

| C-Cl (trichloromethyl) | Stretching | 600-800 | IR, Raman |

| C-H (alkene) | Bending (out-of-plane) | 960-980 (strong in IR for trans) | IR |

| Table 3: Predicted Characteristic Vibrational Frequencies for this compound. |

The C=O stretching frequency for an α,β-unsaturated ketone is typically found in the range of 1650-1700 cm⁻¹. The C=C stretching vibration for the trans-alkene would also be expected in a similar region. The C-Cl stretching vibrations of the trichloromethyl group would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. A strong absorption band around 960-980 cm⁻¹ in the IR spectrum would further confirm the trans stereochemistry of the double bond.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization.

The molecular formula of this compound is C₅H₅Cl₃O, which corresponds to a monoisotopic mass of approximately 185.94 g/mol and an average mass of about 187.45 g/mol . chemspider.comlookchem.comnih.gov

Detailed experimental mass spectra and fragmentation patterns for this compound are not available in the reviewed scientific literature. However, a predictable fragmentation pattern would involve the initial formation of a molecular ion [M]⁺•. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion and its fragments would be expected, with M, M+2, M+4, and M+6 peaks.

Common fragmentation pathways for ketones include α-cleavage, which would involve the loss of a methyl radical (•CH₃) or a trichloromethylpropenyl radical. Another common fragmentation for ketones is the McLafferty rearrangement, though the structure of this compound does not favor this pathway. The fragmentation would likely also show the loss of chlorine atoms or HCl from the molecular ion.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Upon electron impact, the molecule would form a molecular ion [M]•+. The presence of three chlorine atoms would result in a distinctive isotopic cluster for the molecular ion and any chlorine-containing fragments, with characteristic M, M+2, M+4, and M+6 peaks.

Key fragmentation pathways for α,β-unsaturated ketones include:

α-cleavage: The primary fragmentation for ketones involves the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org For this molecule, this would lead to the loss of a methyl radical (•CH₃) to form an acylium ion [M-15]⁺ or the loss of the trichlorovinyl group (•C₃H₂Cl₃) to form the acetyl cation [CH₃CO]⁺ at m/z 43.

McLafferty Rearrangement: This rearrangement is less likely for this specific structure as it requires a γ-hydrogen, which is absent.

Loss of Chlorine: Fragmentation can also proceed via the loss of chlorine radicals (•Cl) or HCl from the molecular ion or subsequent fragments.

Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. This is useful for confirming the molecular weight of the compound. Using a reagent gas like methane (B114726) or ammonia, CI would produce a strong signal for the pseudomolecular ion, complementing the structural data from EI-MS.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

For analysis by liquid chromatography-mass spectrometry (LC-MS), soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are standard.

Electrospray Ionization (ESI): ESI is most effective for polar and easily ionizable compounds that are already in ionic form in solution or can be readily protonated or deprotonated. wikipedia.org As a neutral, moderately polar ketone, this compound may not be highly sensitive in ESI mode, though protonation to form the [M+H]⁺ ion could be achieved with appropriate mobile phase additives like formic acid.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar, volatile, and thermally stable analytes. wikipedia.orgthermofisher.com The analyte is nebulized and vaporized before being ionized by a corona discharge. Given the characteristics of this compound, APCI would likely be a more robust and sensitive ionization method than ESI, primarily yielding the protonated molecule [M+H]⁺. whitman.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. This technique can easily distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₅H₅Cl₃O. HRMS would be used to confirm the mass of the molecular ion. The calculated monoisotopic mass allows for a highly confident identification when compared against the experimentally measured value.

Table 1: Exact Mass Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₅Cl₃O | lookchem.comchemspider.com |

| Monoisotopic Mass | 185.940598 Da | lookchem.comchemspider.comnih.gov |

| Average Mass | 187.444 Da | chemspider.com |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming its stereochemistry.

For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm the (E)-configuration of the double bond and reveal the rotational conformation around the single bonds in the crystal lattice. However, as of now, there are no publicly available crystal structures for this compound or its closely related derivatives in crystallographic databases. nih.govresearchgate.netrsc.org Should a suitable single crystal be grown, this method would provide invaluable data on its solid-state architecture.

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species

Given its molecular weight and structure, this compound is expected to be sufficiently volatile and thermally stable for analysis by Gas Chromatography (GC). GC is an ideal technique for separating volatile halogenated organic compounds. researchgate.net

In a typical GC-MS analysis, a dilute solution of the compound would be injected into the instrument.

Separation: A capillary column with a non-polar (e.g., DB-1, DB-5) or mid-polarity (e.g., DB-17) stationary phase would be suitable for separation. The compound would elute at a specific retention time under defined temperature programming conditions.

Detection and Identification: Coupling the GC to a mass spectrometer (GC-MS) allows for the acquisition of a mass spectrum for the eluting peak. This provides both qualitative identification (by matching the fragmentation pattern to a library or through interpretation) and quantitative analysis. The presence and purity of the compound can be determined by the retention time and the corresponding mass spectrum.

High-Performance Liquid Chromatography (HPLC) and LC-MS for Non-volatile Species

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for purity assessment, especially for samples containing non-volatile impurities or for preparative-scale purification. rsc.org

Separation Mode: Reversed-phase HPLC (RP-HPLC) would be the most common approach. A C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient would likely provide good separation of the target compound from more polar or less polar impurities. researchgate.net

Detection: A UV detector would be effective, as the α,β-unsaturated ketone chromophore is expected to have strong absorbance in the UV region (typically 200-300 nm).

LC-MS: Interfacing the HPLC system with a mass spectrometer, likely using an APCI source as discussed previously, would provide mass information for each peak, confirming the identity of the main component and helping to characterize any impurities. This is particularly useful for distinguishing between isomers that might have similar retention times.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a highly effective and widely utilized analytical technique for monitoring the progress of chemical reactions in real-time. libretexts.org Its simplicity, low cost, high sensitivity, and the small amount of sample required make it an indispensable tool in synthetic organic chemistry. libretexts.orgumich.edu In the context of the synthesis of this compound, TLC is instrumental in qualitatively assessing the consumption of starting materials and the formation of the desired product. youtube.com

The synthesis of this compound typically involves the reaction of chloral (B1216628) (trichloroacetaldehyde) with acetone (B3395972). TLC allows a chemist to track the disappearance of these reactants and the appearance of the α,β-unsaturated ketone product. By spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals, the progress of the reaction can be visualized. youtube.com

A standard TLC setup for monitoring this reaction would involve a stationary phase, typically a glass or aluminum plate coated with a thin layer of silica (B1680970) gel. umich.edu The mobile phase, or eluent, would be a solvent system chosen to achieve optimal separation of the reactants, product, and any potential intermediates or byproducts. A common choice for α,β-unsaturated ketones is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). google.com The polarity of the eluent can be adjusted to achieve the desired separation, with a higher proportion of ethyl acetate leading to a greater elution strength.

The components of the reaction mixture are separated based on their differential partitioning between the stationary and mobile phases. libretexts.org Generally, more polar compounds will have a stronger affinity for the polar silica gel stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further up the plate, exhibiting a higher Rf value. libretexts.org

In the synthesis of this compound from chloral and acetone, one would expect the starting materials to have different polarities and thus different Rf values compared to the product. The progress of the reaction can be monitored by observing the diminishing intensity of the reactant spots and the increasing intensity of the product spot over time. youtube.com The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate. youtube.com

For visualization, since α,β-unsaturated ketones like this compound are UV-active due to the conjugated system, they can be easily detected under a UV lamp at 254 nm. umich.edu The compound will appear as a dark spot on a fluorescent background. While the starting materials, chloral and acetone, are not strongly UV-active, specific staining agents can be used for their visualization if necessary. umich.edu For instance, a vanillin (B372448) stain can be effective for detecting aldehydes and ketones. umich.edu

A hypothetical TLC analysis for monitoring the synthesis of this compound is presented in the table below. This table illustrates the expected changes in the TLC profile as the reaction proceeds from its initial state to completion. The Rf values are representative and would be dependent on the specific TLC conditions employed (e.g., exact solvent system, plate type, temperature).

| Time Point | Spot 1 (Chloral) | Spot 2 (Acetone) | Spot 3 (this compound) | Observations |

| t = 0 h | High Intensity | High Intensity | No Spot | Only starting materials are present. |

| t = 2 h | Medium Intensity | Medium Intensity | Low Intensity | Product begins to form; starting materials are being consumed. |

| t = 4 h | Low Intensity | Low Intensity | Medium Intensity | Significant formation of product. |

| t = 6 h | No Spot | Low Intensity | High Intensity | Limiting reactant (Chloral) is fully consumed; reaction is complete. |

Table 1. Illustrative TLC monitoring of the synthesis of this compound.

Computational and Theoretical Studies of 3e 5,5,5 Trichloro 3 Penten 2 One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods offer a detailed view of the factors governing the compound's stability and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. In the context of (3E)-5,5,5-Trichloro-3-penten-2-one, DFT studies are instrumental in determining its preferred conformations. The molecule's core structure, an α,β-unsaturated ketone, can exist in two primary planar conformations: s-trans and s-cis, referring to the arrangement around the C-C single bond between the carbonyl group and the double bond.

For many α,β-unsaturated ketones, the s-trans conformer is generally more stable due to reduced steric hindrance. ias.ac.in However, the presence of the bulky trichloromethyl group at the β-position of this compound introduces significant steric and electronic effects that can influence this preference.

While specific DFT studies on the conformational preferences of the neutral this compound are not extensively documented in publicly available literature, research on its protonated form provides valuable insights. In the presence of a Brønsted superacid like triflic acid (CF3SO3H), the carbonyl oxygen gets protonated, forming an O-protonated species, [Cl3CCH=CHC(=OH+)Me]. researchgate.net DFT calculations on this protonated intermediate are crucial for understanding its subsequent reactions. researchgate.net The planarity of the conjugated system is largely maintained to facilitate electron delocalization, which is enhanced by the presence of the electron-withdrawing trichloromethyl group.

Table 1: General Conformational Preferences of α,β-Unsaturated Ketones

| Conformer | Description | General Stability Factors |

| s-trans | The double bond and the carbonyl group are on opposite sides of the C-C single bond. | Generally more stable due to lower steric hindrance. |

| s-cis | The double bond and the carbonyl group are on the same side of the C-C single bond. | Can be preferred in cyclic systems or when specific electronic interactions are favorable. |

This table provides a generalized overview of conformational preferences in α,β-unsaturated ketones.

Ab Initio Methods for Electronic Properties and Dipole Moments

For this compound, the presence of the highly electronegative chlorine and oxygen atoms is expected to result in a significant molecular dipole moment. The electron-withdrawing nature of the trichloromethyl group and the carbonyl group leads to a polarized electron distribution within the molecule.

Prediction of Spectroscopic Parameters

Computational chemistry is an essential tool for the prediction and interpretation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Calculated NMR Chemical Shifts and Coupling Constants

Theoretical calculations of NMR parameters can provide a powerful means to confirm molecular structures and understand electronic environments. For this compound, both ¹H and ¹³C NMR spectra are of interest.

While specific computational studies detailing the calculated NMR chemical shifts and coupling constants for the neutral molecule are not widely published, experimental NMR data in CDCl₃ has been reported. researchgate.net In these experimental spectra, the vinylic protons exhibit a coupling constant of 15 Hz, which is characteristic of a trans configuration. researchgate.net

Computational prediction of NMR spectra for similar α,β-unsaturated ketones has been performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net These calculations can predict the chemical shifts of the carbon and proton nuclei. For this compound, the electron-withdrawing trichloromethyl group is expected to have a significant deshielding effect on the β-carbon and the adjacent vinylic proton, shifting their signals to a higher frequency (downfield) in the NMR spectrum. netlify.app

Table 2: Experimental ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H | 7.06 | d, 15 |

| ¹H | 6.62 | d, 15 |

| ¹H | 2.41 | s |

| ¹³C | 196.58 | - |

| ¹³C | 144.35 | - |

| ¹³C | 127.95 | - |

| ¹³C | 92.59 | - |

| ¹³C | 28.85 | - |

Data sourced from researchgate.net.

Vibrational Frequency Calculations (IR and Raman Spectra Simulation)

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone, the C=C stretching of the alkene, and the C-Cl stretching of the trichloromethyl group. The conjugation in the enone system typically lowers the C=O and C=C stretching frequencies compared to their non-conjugated counterparts.

While specific simulated IR and Raman spectra for this compound are not available in the literature, DFT calculations are a common approach to predict these spectra. youtube.comnih.govarxiv.org Such calculations would involve geometry optimization followed by frequency calculations at the same level of theory. The results would provide the vibrational frequencies and their corresponding IR intensities and Raman activities, allowing for a theoretical reconstruction of the spectra. The strong electron-withdrawing nature of the trichloromethyl group would likely influence the intensity and position of the vibrational modes of the adjacent double bond.

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states. This provides a detailed mechanistic understanding of a compound's reactivity.

For this compound, its reactivity is dominated by the electrophilic nature of the conjugated system. The presence of two electron-withdrawing groups, the carbonyl and the trichloromethyl groups, enhances the electrophilicity of the carbon-carbon double bond. researchgate.net

Computational studies have been performed on the reaction of this compound with arenes in the presence of a Brønsted superacid. researchgate.net In this context, the initial step is the protonation of the carbonyl oxygen. The resulting O-protonated species, [Cl3CCH=CHC(=OH+)Me], is a highly electrophilic intermediate. researchgate.net DFT calculations have been used to study this key intermediate and the subsequent reaction pathway. researchgate.net The reaction proceeds through an initial hydroarylation of the carbon-carbon double bond, followed by cyclization to form indene (B144670) derivatives. This indicates that the molecule can act as a 1,3-bielectrophile. researchgate.net

The general reactivity of α,β-unsaturated ketones involves two primary modes of nucleophilic attack: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon. libretexts.orgpressbooks.pub The presence of the strongly electron-withdrawing trichloromethyl group in this compound makes the β-carbon particularly electron-deficient and thus highly susceptible to conjugate addition by soft nucleophiles. Theoretical modeling of these reaction pathways would involve locating the transition states for both 1,2- and 1,4-addition to determine the kinetic and thermodynamic favorability of each pathway with different nucleophiles.

Computational Elucidation of Reaction Mechanisms and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms of this compound. A notable area of investigation has been its behavior under superelectrophilic activation, for instance, in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF3SO3H).

Under such acidic conditions, the carbonyl oxygen of the pentenone is protonated, leading to the formation of a key reactive intermediate, the O-protonated cation. nih.gov DFT calculations, often employing hybrid functionals like B3LYP, have been used to model the structure and stability of this cation. nih.gov These theoretical calculations are often corroborated by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Studies have shown that upon protonation, a significant positive charge is localized on the carbon atoms at positions 2 and 4 (C2 and C4) of the pentenone backbone. nih.gov This charge distribution is critical in determining the subsequent reaction pathways. The table below, derived from NMR data in various acids, illustrates the downfield shift of signals for H3, H4, C2, and C4, indicating increased positive charge at these positions with increasing acidity. nih.gov

Table 1: Change in NMR Chemical Shifts (Δδ in ppm) of this compound in Acidic Media Compared to CDCl3

| Atom | Δδ in CH3COOH | Δδ in CF3COOH | Δδ in H2SO4 | Δδ in CF3SO3H |

| H3 | 0.15 | 0.30 | 0.65 | 1.05 |

| H4 | 0.20 | 0.45 | 0.90 | 1.30 |

| C2 | 2.5 | 5.5 | 9.0 | 12.5 |

| C4 | 3.0 | 6.5 | 10.0 | 14.0 |

Data compiled from a study on the protonation of this compound. nih.gov

The computational models suggest that the reaction with aromatic nucleophiles, such as arenes, proceeds through an initial hydroarylation at the carbon-carbon double bond. nih.gov This is followed by a cyclization step involving the protonated carbonyl group, ultimately leading to the formation of indene derivatives. nih.gov The energy barriers for these steps can be calculated using computational methods, providing a deeper understanding of the reaction kinetics. The presence of the electron-withdrawing trichloromethyl and acetyl groups enhances the electrophilicity of the carbon-carbon double bond, especially after protonation of the carbonyl oxygen. nih.gov

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical calculations are also pivotal in predicting the reactivity and selectivity of this compound in various chemical transformations. The molecule's structure, with two electron-withdrawing groups (acetyl and trichloromethyl) attached to the double bond, makes it an interesting subject for studying electrophilic reactions. nih.gov

DFT calculations have shown that in a superacidic medium, this compound behaves as a 1,3-bielectrophile. nih.gov The O-protonated form of the molecule is a highly reactive intermediate. nih.gov The distribution of the positive charge across the C2 and C4 carbons, as revealed by both NMR and DFT calculations, suggests that both these sites are susceptible to nucleophilic attack. nih.gov This dual reactivity allows the molecule to participate in reactions leading to different products depending on the nature of the nucleophile and the reaction conditions.

The selectivity of these reactions can be predicted by comparing the activation energies for the different possible reaction pathways. For instance, in reactions with arenes, the initial attack on the carbon-carbon double bond is followed by cyclization to form indenes. nih.gov The regioselectivity of the initial hydroarylation step can be rationalized by examining the calculated charge distribution and the stability of the resulting carbocation intermediates.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

For a molecule like this compound, MD simulations could be employed to:

Study Conformational Dynamics: Analyze the rotational freedom around the single bonds and the flexibility of the molecule in different solvents.

Investigate Solvation: Model the arrangement of solvent molecules around the solute and understand how specific solvent-solute interactions can influence reactivity. In the context of its reactions in superacids, MD simulations could help visualize the protonation process and the stability of the resulting cation in the solvent cage.

Simulate Reaction Dynamics: In conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, MD can be used to simulate the entire course of a chemical reaction, including the approach of reactants, the formation of transition states, and the separation of products. nih.gov

MD simulations have been successfully applied to study other halogenated molecules and α,β-unsaturated ketones, providing valuable precedents for future work on this specific compound. nih.govnih.gov For instance, simulations of halogenated peptides have shed light on the role of halogen bonds in their self-assembly. nih.gov

QSAR (Quantitative Structure-Activity Relationship) for Chemical Reactivity